molecular formula C11H18ClNO B001069 Mexiletine hydrochloride CAS No. 5370-01-4

Mexiletine hydrochloride

Numéro de catalogue: B001069
Numéro CAS: 5370-01-4
Poids moléculaire: 215.72 g/mol
Clé InChI: NFEIBWMZVIVJLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mexiletine hydrochloride is a medication primarily used to treat abnormal heart rhythms, chronic pain, and certain types of muscle stiffness. It is an orally active antiarrhythmic agent that belongs to the Class IB group of anti-arrhythmic medications. This compound works as a non-selective voltage-gated sodium channel blocker, which helps in stabilizing the cardiac membrane and reducing abnormal electrical activity in the heart .

Méthodes De Préparation

Mexiletine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1-(2,6-dimethylphenoxy)-2-propanol with ammonia to form mexiletine, which is then converted to its hydrochloride salt. The reaction conditions typically involve the use of solvents like toluene and reagents such as methylsulfonyl chloride and triethylamine . Industrial production methods often involve the preparation of slow-release formulations, which include mixing, pelletizing, and encapsulating the active component with slow-releasing materials .

Analyse Des Réactions Chimiques

Nucleophilic Substitution and Amination

A common synthesis route involves reacting 2,6-dimethylphenol with 1-chloro-2-propanol under alkaline conditions to form 1-(2,6-dimethylphenoxy)-2-propanol , which is then converted to the mesylate or tosylate intermediate. Subsequent amination with ammonia or methylamine yields mexiletine base, which is neutralized with HCl to form the hydrochloride salt .

Example Protocol (Patent CN102603543B):

StepReactants/ConditionsProductYield
12,6-dimethylphenol + 1-chloro-2-propanol (KOH, toluene, 80°C)1-(2,6-dimethylphenoxy)-2-propanol89%
2Mesylation with methanesulfonyl chloride (0°C, triethylamine)Mesylate intermediate93%
3Amination with NH₃ (autoclave, 100°C, 8 hrs)Mexiletine base64–85%
4HCl neutralization (ethanol, activated carbon)This compound78–84%

Alternative Routes

  • Microwave-Assisted Synthesis : Reduces reaction time for amination steps (e.g., 10 hours → 2 hours) .
  • Chiral Synthesis : Resolves enantiomers using chiral auxiliaries for (R)-mexiletine .

Metabolic and Degradation Pathways

Mexiletine undergoes extensive hepatic metabolism (>90%) via CYP2D6 and CYP1A2 enzymes, producing inactive metabolites :

Primary Metabolic Reactions

Reaction TypeEnzymeMetabolitesBioactivity
Aromatic hydroxylationCYP2D6p-HydroxymexiletineInactive
Aliphatic hydroxylationCYP1A2Hydroxy-methylmexiletineInactive
N-OxidationHepatic oxidasesN-Hydroxy-mexiletineMinimal antiarrhythmic activity

Degradation Under Stress Conditions

ConditionDegradation ProductsMechanism
Acidic pH (HCl, 1N)2,6-dimethylphenol + propylene glycolHydrolysis of ether bond
Alkaline pH (NaOH, 0.1N)Oxidized quinone derivativesOxidative deamination
Light (UV exposure)Photoisomerization productsRadical-mediated cleavage

pH-Dependent Stability

This compound exhibits pH-sensitive solubility :

  • Aqueous solubility : 50 mg/mL (pH 1.2) vs. 2 mg/mL (pH 7.4) .
  • Urinary excretion : Acidic urine increases renal clearance by 40% .

Thermal Stability

TemperatureStability Outcome
25°C (room temp)Stable for 24 months (lyophilized powder)
40°C (accelerated)≤5% degradation after 6 months
80°C (stress test)15% decomposition in 48 hrs

Spectroscopic and Chromatographic Data

TechniqueParametersFindings
IR (KBr) ν 3420 cm⁻¹ (N-H), 1590 cm⁻¹ (C-O-C)Confirms ether and amine functional groups
¹H NMR (DMSO-d₆)δ 6.85 (m, 3H, aromatic), 3.75 (m, 1H, CH), 2.25 (s, 6H, CH₃)Matches reference spectra
HPLC C18 column, 220 nm, retention time = 6.2 minPurity >99%

Mass Spectrometry

  • ESI-MS : m/z 180.1 [M+H]⁺ (free base), 215.7 [M+H]⁺ (hydrochloride) .
  • Fragmentation pattern : Loss of HCl (Δm/z 36) followed by cleavage of the ether bond .

Interaction with Biological Targets

TargetInteraction TypeEffect
Voltage-gated Na⁺ channels (SCN5A)Blockade of fast sodium currentReduces cardiac action potential phase 0 slope
Aryl hydrocarbon receptor (AhR)AgonismModulates CYP1A2 expression
Hepatic CYP enzymesSubstrate (CYP2D6/1A2)Alters metabolism with inhibitors (e.g., fluvoxamine)

Applications De Recherche Scientifique

Treatment of Ventricular Arrhythmias

Mexiletine is primarily indicated for the treatment of documented ventricular arrhythmias, particularly in patients with life-threatening conditions such as sustained ventricular tachycardia and prevention of ventricular fibrillation. Its mechanism involves slowing down abnormal heart rhythms by inhibiting sodium channels, which reduces the rate of rise of the action potential in cardiac tissues .

Long QT Syndrome

Recent guidelines from the American Heart Association highlight mexiletine's utility in managing long QT syndrome type 3 (LQT3), which is characterized by defective sodium channels. The drug aids in normalizing heart rhythm disturbances associated with this condition, making it a valuable option for affected patients .

Peripheral Neuropathy

Mexiletine has shown promise in treating neuropathic pain conditions, particularly diabetic neuropathy and post-herpetic neuralgia. Clinical studies indicate that it can alleviate chronic pain symptoms, although its use may be limited due to potential side effects such as gastrointestinal discomfort and drowsiness .

Myotonic Disorders

In addition to its cardiac applications, mexiletine is utilized in managing muscle stiffness associated with myotonic dystrophy (Steinert's disease) and nondystrophic myotonias like myotonia congenita. By modulating sodium channels, mexiletine helps reduce muscle stiffness, improving mobility and quality of life for affected individuals .

Veterinary Applications

Mexiletine is also employed in veterinary medicine, particularly for treating arrhythmogenic right ventricular cardiomyopathy (ARVC) in dogs, especially in breeds like Boxers. The drug's effectiveness in managing arrhythmias extends beyond human medicine to animal health .

Case Studies and Clinical Data

StudyApplicationFindings
AHA/ACC/HRS Guidelines (2017)Ventricular ArrhythmiasEstablished mexiletine's role in LQT3 management; effective in reducing arrhythmia episodes .
Clinical Trial on Neuropathic PainPeripheral NeuropathyDemonstrated significant pain relief compared to placebo; however, side effects were noted .
Case Series on MyotoniaMyotonic DisordersReported improvements in muscle stiffness and patient mobility post-treatment with mexiletine .

Mécanisme D'action

Mexiletine hydrochloride exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of electrical impulses in the heart. This inhibition reduces the rate of rise of the action potential, particularly during Phase 0. By blocking sodium channels, this compound stabilizes the cardiac membrane and reduces abnormal electrical activity, thereby preventing arrhythmias .

Comparaison Avec Des Composés Similaires

Mexiletine hydrochloride is structurally similar to lidocaine, another Class IB antiarrhythmic agent. this compound is orally active, whereas lidocaine is typically administered intravenously. Other similar compounds include amiodarone and propranolol, which belong to different classes of antiarrhythmic agents. Amiodarone is a Class III antiarrhythmic agent, while propranolol is a non-cardioselective beta-blocker. This compound is unique in its fast onset and offset kinetics, making it particularly effective at higher heart rates .

Activité Biologique

Mexiletine hydrochloride is an antiarrhythmic medication primarily used to treat ventricular arrhythmias. Its biological activity is characterized by its interaction with sodium channels, leading to various physiological effects. This article delves into the pharmacological properties, mechanisms of action, metabolism, and clinical implications of this compound, supported by data tables and relevant case studies.

Mexiletine acts as a class 1B antiarrhythmic agent , primarily inhibiting voltage-gated sodium channels. This inhibition reduces the influx of sodium ions during depolarization, which is critical for the initiation and conduction of cardiac action potentials. The drug's mechanism can be summarized as follows:

  • Inhibition of Sodium Channels : Mexiletine selectively blocks sodium channels (specifically sodium channel protein type 5) in a use-dependent manner , meaning its blocking effect increases with higher frequencies of stimulation .
  • Reduction in Action Potential Duration : It decreases the effective refractory period (ERP) in cardiac tissues, particularly in Purkinje fibers, while having a lesser impact on action potential duration (APD), which results in an increased ERP/APD ratio .
  • Minimal Impact on Other Cardiac Functions : Mexiletine does not significantly affect resting membrane potential, sinus node automaticity, or major hemodynamic parameters like blood pressure or heart rate .

Pharmacokinetics

The pharmacokinetic profile of mexiletine includes:

  • Absorption : The drug is well absorbed from the gastrointestinal tract, achieving approximately 90% bioavailability .
  • Volume of Distribution : It has a large volume of distribution (5 to 10 L/kg), indicating extensive tissue uptake .
  • Protein Binding : Mexiletine binds to plasma proteins at a rate of about 50-60% .
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, with significant formation of phase I metabolites like p-hydroxy-mexiletine (PHM) and hydroxy-methyl-mexiletine (HMM), which retain some pharmacological activity but are less potent than the parent compound .

Biological Activity and Effects

Mexiletine's biological activity extends beyond its antiarrhythmic properties. Research indicates several other effects:

  • Anticonvulsant Activity : Studies have demonstrated that mexiletine exhibits anticonvulsant properties in animal models, providing protection against seizures induced by electrical and chemical stimuli .
  • Impact on Skeletal Muscle : In vitro studies show that mexiletine can block sodium currents in skeletal muscle fibers, contributing to its effectiveness in treating myotonia .

Data Table: Summary of Pharmacological Properties

PropertyValue/Description
Bioavailability~90%
Volume of Distribution5 to 10 L/kg
Protein Binding50-60%
Elimination Half-lifeApproximately 8 hours
Primary MetabolitesPHM, HMM (less potent than mexiletine)
MechanismUse-dependent sodium channel blocker

Case Studies and Clinical Findings

  • Treatment of Ventricular Arrhythmias :
    • A study involving patients with documented ventricular tachycardia showed that mexiletine effectively reduced episodes of arrhythmia when used as a part of combination therapy with other antiarrhythmics .
  • Myotonia Treatment :
    • Clinical observations indicated that patients with myotonic disorders experienced significant improvement in muscle stiffness and function when treated with mexiletine, highlighting its utility beyond cardiac applications .
  • Drug Interactions :
    • Research has shown that co-administration with fluvoxamine significantly alters mexiletine clearance due to CYP1A2 inhibition, underscoring the importance of metabolic pathways in its pharmacokinetics .

Propriétés

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIBWMZVIVJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31828-71-4 (Parent)
Record name Mexiletine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045783
Record name 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5370-01-4
Record name Mexiletine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5370-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexiletine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexiletine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEXILETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606D60IS38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mexiletine hydrochloride
Reactant of Route 2
Reactant of Route 2
Mexiletine hydrochloride
Reactant of Route 3
Reactant of Route 3
Mexiletine hydrochloride
Reactant of Route 4
Reactant of Route 4
Mexiletine hydrochloride
Reactant of Route 5
Reactant of Route 5
Mexiletine hydrochloride
Reactant of Route 6
Reactant of Route 6
Mexiletine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.